4-(Pyrazin-2-yloxy)aniline
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Overview
Description
4-(Pyrazin-2-yloxy)aniline is an organic compound with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol It is characterized by the presence of a pyrazine ring attached to an aniline moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-yloxy)aniline typically involves the coupling of pyrazine derivatives with aniline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a pyrazine boronic acid with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization, column chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrazin-2-yloxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
4-(Pyrazin-2-yloxy)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Pyrazin-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can participate in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrazin-2-yl)aniline
- 4-(Pyridin-2-yloxy)aniline
- 4-(Pyrimidin-2-yloxy)aniline
Uniqueness
4-(Pyrazin-2-yloxy)aniline is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
4-(Pyrazin-2-yloxy)aniline is a compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyrazine derivatives with aniline under specific conditions. The characterization of the compound is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. It has been found to exhibit significant activity against various bacterial strains. For instance, a study demonstrated that derivatives of pyrazine, including this compound, showed promising results against Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 31.25 to 125 µg/mL .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 62.5 | Staphylococcus aureus |
This compound | 125 | Candida albicans |
Antioxidant Activity
In addition to its antimicrobial properties, this compound has also been evaluated for antioxidant activity. Compounds containing the pyrazine moiety have shown significant antioxidant effects in various assays, indicating their potential use as therapeutic agents in oxidative stress-related conditions .
Antitumor Activity
Recent research has highlighted the potential antitumor activity of compounds related to this compound. A study focused on dual-target inhibitors revealed that similar compounds could effectively induce apoptosis in breast cancer cells by targeting poly (ADP-ribose) polymerase (PARP1) and bromodomain-containing protein 4 (BRD4) . These findings suggest that derivatives of this compound may also exhibit similar antitumor mechanisms.
Case Studies
- Antimicrobial Efficacy : A study assessed the efficacy of various pyrazine derivatives against several microorganisms. The results indicated that this compound exhibited notable antimicrobial activity, particularly against gram-positive bacteria .
- Antioxidant Potential : In a comparative analysis, the antioxidant capacity of several pyrazine derivatives was measured against standard antioxidants like butylhydroxytoluene (BHT). The results showed that compounds including this compound possessed significant antioxidant properties .
- Antitumor Mechanism : Research on dual-target inhibitors demonstrated that compounds similar to this compound could inhibit cancer cell proliferation through specific molecular interactions, suggesting a promising avenue for cancer therapy .
Properties
IUPAC Name |
4-pyrazin-2-yloxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVPAFSPKIXURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901924-50-3 |
Source
|
Record name | 4-(pyrazin-2-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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